![molecular formula C9H9ClO2 B13231424 1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
1-[3-(Chloromethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Chloromethoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol It is characterized by the presence of a chloromethoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Chloromethoxy)phenyl]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Chloromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
Substitution: Various substituted phenyl ethanones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-[3-(Chloromethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(Chloromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The chloromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methoxymethoxy)phenyl]ethan-1-one: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
1-[3-(Chloromethoxy)phenyl]propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness
1-[3-(Chloromethoxy)phenyl]ethan-1-one is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[3-(chloromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)8-3-2-4-9(5-8)12-6-10/h2-5H,6H2,1H3 |
InChI Key |
QMUHKIZMFRUACI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


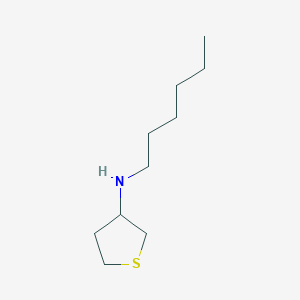
![3-{[(azetidin-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B13231358.png)
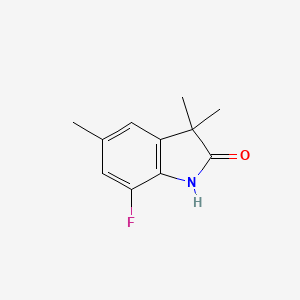
![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)
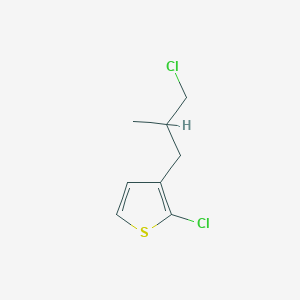
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13231377.png)
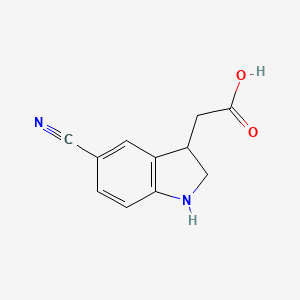
![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
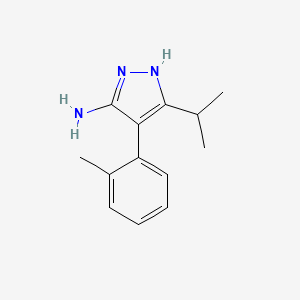
![4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid](/img/structure/B13231404.png)
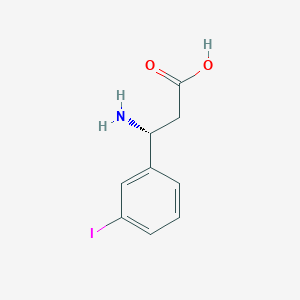
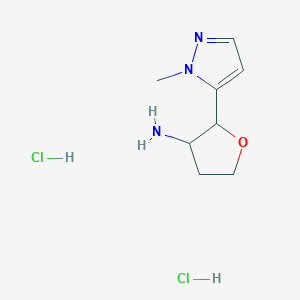
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
![5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13231432.png)
